

A Comparative Guide: Antiblaze™ 100 vs. Brominated Flame Retardants in Flexible Polyurethane Foam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B136036*

[Get Quote](#)

For Researchers, Scientists, and Product Development Professionals in Polymer Science and Material Chemistry

This guide provides an objective comparison of the flame retardant performance of Antiblaze™ 100, a chlorinated phosphate ester, against common brominated flame retardants (BFRs), specifically Decabromodiphenyl oxide (DecaBDE). The information presented is based on experimental data from scientific literature to assist in the informed selection of flame retardant solutions for flexible polyurethane foam applications.

Executive Summary

Both Antiblaze™ 100 and brominated flame retardants are effective in imparting flame retardancy to flexible polyurethane foam. However, they operate through different chemical mechanisms, which results in distinct performance characteristics. Brominated flame retardants, such as DecaBDE, primarily act in the gas phase by scavenging free radicals that propagate combustion. In contrast, chlorinated phosphate esters like Antiblaze™ 100 exhibit a mixed-mode activity, influencing both the gas and condensed phases of a fire.

Experimental data from cone calorimetry reveals that in flexible polyurethane foam, Decabromodiphenyl oxide, particularly when synergized with antimony oxide, demonstrates a superior reduction in the peak heat release rate compared to Antiblaze™ 100. However, both flame retardants show a trade-off with increased smoke and carbon monoxide production.

Information from vertical burn tests suggests that formulations with DecaBDE can achieve passing results where formulations with Antiblaze™ 100 may not. A direct comparison of the Limiting Oxygen Index (LOI) in the same foam system is not readily available in the reviewed literature, but general data suggests that both classes of flame retardants can increase the LOI of flexible polyurethane foam.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key flammability performance data for Antiblaze™ 100 and Decabromodiphenyl oxide in flexible polyurethane foam, extracted from a comparative study.

Table 1: Cone Calorimeter Performance Data in Flexible Polyurethane Foam[1]

Parameter	Control (No FR)	Antiblaze™ 100 (37 pbw)	Decabromodiphenyl oxide (15 pbw) + Sb ₂ O ₃ (5 pbw)
Time to Ignition (s)	16	12	14
Peak Heat Release Rate (kW/m ²)	412.2	439	249.0
Average Heat Release Rate (kW/m ²)	218	223	168
Total Heat Release (MJ/m ²)	57.35	55.8	54.18
Average Mass Loss Rate (g/s·m ²)	11.33	16.06	6.06
Average CO Yield (kg/kg)	0.0178	0.0909	0.0135
Average CO ₂ Yield (kg/kg)	1.221	0.909	Not Reported

pbw: parts by weight per 100 parts of polyol

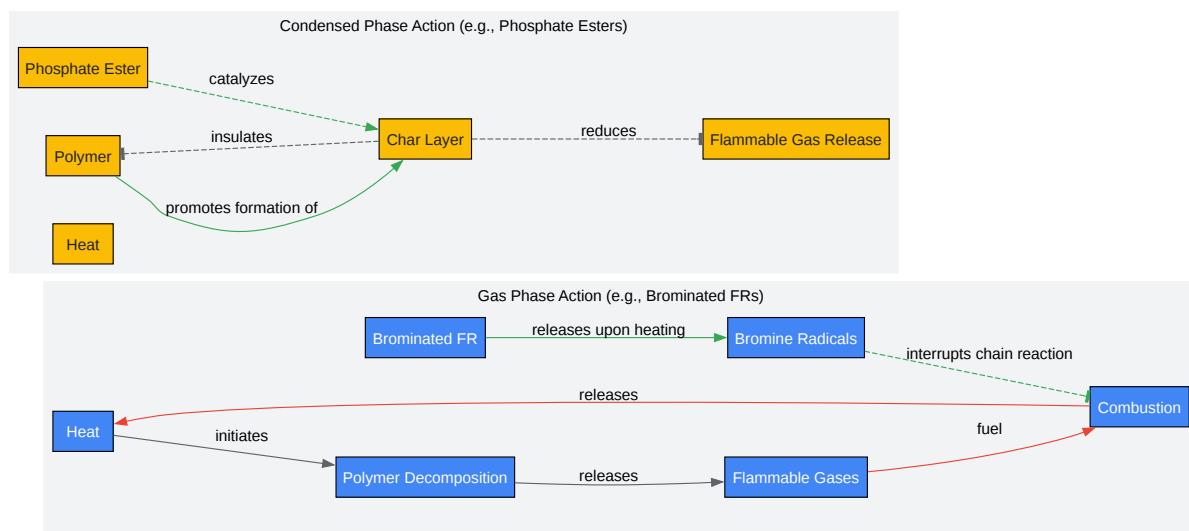
UL-94 Vertical Burn Test Performance

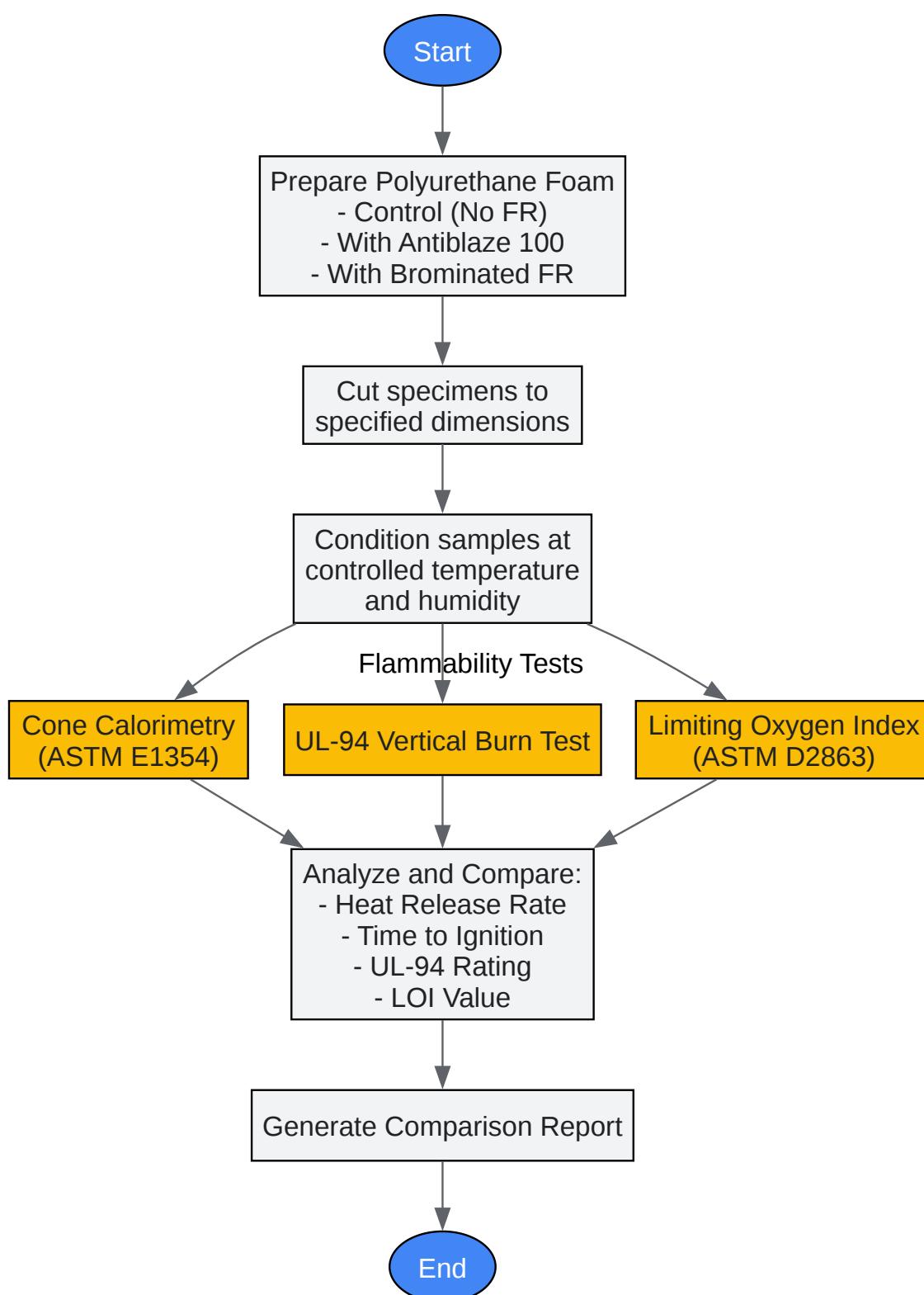
In the same study, a formulation containing 37 parts by weight of Antiblaze®-100 failed a 12-second vertical burn test.[\[1\]](#) Conversely, a formulation with Decabromodiphenyl oxide/antimony oxide/Firemaster®HP-36 passed the 12-second vertical Bunsen burner test.[\[1\]](#)

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Cone Calorimetry


- Test Standard: ASTM E1354 / ISO 5660
- Apparatus: Atlas Cone Calorimeter
- Sample Preparation: Flexible polyurethane foam specimens of 100 mm x 100 mm x 50 mm were prepared.
- Test Conditions: The samples were tested in a horizontal orientation with an external heat flux of 25 kW/m².
- Key Measured Parameters:
 - Time to Ignition (TTI): The time at which the specimen ignites after exposure to the heat flux.
 - Heat Release Rate (HRR): The rate at which heat is evolved from the burning specimen, with the peak value (pHRR) being a critical indicator of fire intensity.
 - Total Heat Release (THR): The total amount of heat released during the entire combustion process.
 - Mass Loss Rate (MLR): The rate at which the specimen loses mass due to combustion.
 - Gas Yields (CO, CO₂): The amount of carbon monoxide and carbon dioxide produced per unit mass of the consumed material.


Vertical Burn Test (as described in the cited study)

- Test Standard (similar to): FAR 25.853 (a), Appendix F, Part I, (a)(1)(i)
- Procedure: A 12-second vertical Bunsen burner test was conducted on the foam formulations. The test assesses the self-extinguishing properties of the material after the application of a small flame.
- Pass/Fail Criteria: The criteria for passing typically involve the flame extinguishing within a specific time after the ignition source is removed and limitations on the burn length and dripping of flaming particles.

Signaling Pathways and Experimental Workflows Logical Relationship of Flame Retardant Action

The following diagram illustrates the general mechanisms of action for gas phase and condensed phase flame retardants.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide: Antiblaze™ 100 vs. Brominated Flame Retardants in Flexible Polyurethane Foam]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136036#antiblaze-100-performance-vs-brominated-flame-retardants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com